(2-Bromo-6-nitrophenyl)(methyl)sulfane
Description
It is synthesized via nucleophilic aromatic substitution, where sodium methanethiolate reacts with 1-bromo-2-fluoro-3-nitrobenzene in DMF at low temperatures, yielding an 80% isolated product as a white solid . This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of CDK7 inhibitors such as SY-5609 . Its structure features a nitro group at the 6-position, a bromine at the 2-position, and a methylsulfane group (-SMe) attached to the aromatic ring.
Properties
IUPAC Name |
1-bromo-2-methylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBHQBFTRGOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route is through the nitration of 2-bromophenyl methyl sulfide, which introduces the nitro group at the ortho position relative to the bromine atom . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
(2-Bromo-6-nitrophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and peroxides for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Bromo-6-nitrophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology: Derivatives of this compound have been studied as potential inhibitors of enzymes like dihydrofolate reductase, which is a target in cancer treatments.
Medicine: Research has explored its use in the development of fluorescent probes for imaging and detecting reactive sulfur species in biological systems.
Industry: It is used in the synthesis of transparent aromatic polyimides, which have applications in optical materials due to their high refractive indices and low birefringence.
Mechanism of Action
The mechanism of action of (2-Bromo-6-nitrophenyl)(methyl)sulfane depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. In the case of fluorescent probes, the compound may undergo specific reactions with target molecules, leading to a change in fluorescence that can be detected and measured.
Comparison with Similar Compounds
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
Structural Differences :
Reactivity Implications :
- The nitro group in the original compound enhances electrophilic substitution reactivity, directing further reactions to specific ring positions.
- The fluorine in the analog increases ring stability and may alter nucleophilic substitution kinetics, while the methyl group could sterically hinder certain reactions .
| Property | (2-Bromo-6-nitrophenyl)(methyl)sulfane | (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane |
|---|---|---|
| Substituents | -NO₂ (6), -Br (2), -SMe | -F (6), -Br (2), -CH₃ (3), -SMe |
| Molecular Formula | C₇H₅BrNO₂S | C₈H₈BrFS |
| Key Reactivity | Electrophilic aromatic substitution | Steric hindrance, altered substitution patterns |
Cyclic Organosulfur Compounds (Foliogarlic Disulfanes/Trisulfanes)
Structural Differences :
Functional Implications :
Sulfane Sulfur Compounds (Persulfides, Polysulfides)
Definition: Sulfane sulfur refers to labile sulfur atoms (oxidation state 0 or –1) bound to another sulfur, e.g., in persulfides (RSSH) or polysulfides (RSnR, n ≥ 3) .
Key Differences :
- Reactivity : Sulfane sulfur compounds transfer sulfur atoms to nucleophiles (e.g., cyanide, thiols) via S-sulfhydration, acting as signaling molecules or H₂S reservoirs .
- Biological Role : Sulfane sulfur is implicated in mitochondrial bioenergetics, antioxidant defense, and apoptosis regulation .
| Property | Sulfane Sulfur Compounds | (2-Bromo-6-nitrophenyl)(methyl)sulfane |
|---|---|---|
| Sulfur Type | Labile (e.g., -S-S-, -S-S-S-) | Stable thioether (-SMe) |
| Reactivity | S-sulfhydration, redox-active | Nucleophilic substitution, synthetic coupling |
| Biological Role | Antioxidant, H₂S storage, signaling | Synthetic intermediate (no direct biological role) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
